BenchChemオンラインストアへようこそ!

2-aminoacetic acid;2-carbamimidoyl-1,1-dimethylguanidine

Type 2 Diabetes Mellitus Inflammatory Mediators Clinical Safety

Metformin glycinate (CAS 121369-64-0), systematically designated 2‑aminoacetic acid;2‑carbamimidoyl‑1,1‑dimethylguanidine, is a 1:1 salt comprising the biguanide metformin and the amino acid glycine. It belongs to the biguanide class of antihyperglycemic agents and activates AMP‑activated protein kinase (AMPK), thereby decreasing hepatic glucose production, reducing intestinal glucose absorption, and enhancing peripheral insulin sensitivity.

Molecular Formula C6H16N6O2
Molecular Weight 204.23 g/mol
CAS No. 121369-64-0
Cat. No. B1498119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminoacetic acid;2-carbamimidoyl-1,1-dimethylguanidine
CAS121369-64-0
Molecular FormulaC6H16N6O2
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESCN(C)C(=N)N=C(N)N.C(C(=O)O)N
InChIInChI=1S/C4H11N5.C2H5NO2/c1-9(2)4(7)8-3(5)6;3-1-2(4)5/h1-2H3,(H5,5,6,7,8);1,3H2,(H,4,5)
InChIKeyKOFRCHIVYXPUNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Metformin Glycinate (CAS 121369-64-0): A Differentiated Biguanide–Amino Acid Salt for Type 2 Diabetes Research and Therapeutic Development


Metformin glycinate (CAS 121369-64-0), systematically designated 2‑aminoacetic acid;2‑carbamimidoyl‑1,1‑dimethylguanidine, is a 1:1 salt comprising the biguanide metformin and the amino acid glycine [1]. It belongs to the biguanide class of antihyperglycemic agents and activates AMP‑activated protein kinase (AMPK), thereby decreasing hepatic glucose production, reducing intestinal glucose absorption, and enhancing peripheral insulin sensitivity [2]. Unlike the globally prescribed metformin hydrochloride, metformin glycinate incorporates a glycine counterion that independently exerts hypoglycemic effects, creating a pharmacologically relevant differentiation from other metformin salts and establishing it as a distinct molecular entity for diabetes research and pharmaceutical development [1].

Why Metformin Glycinate (CAS 121369-64-0) Cannot Be Interchanged with Metformin Hydrochloride or Other Metformin Salts


Metformin glycinate differs from metformin hydrochloride in at least three critical dimensions that preclude generic substitution: (1) the glycine counterion exerts independent hypoglycemic activity through mechanisms distinct from the biguanide component, providing additive glucose‑lowering effects not present in hydrochloride or other organic acid salts [1]; (2) metformin glycinate exhibits a distinct pharmacokinetic profile characterized by more rapid absorption, higher maximum plasma concentrations, and sustained plasma levels for 3–4 hours post‑dose compared with metformin hydrochloride, enabling equivalent glycemic control at meaningfully different dosing ratios [2]; and (3) metformin hydrochloride is hygroscopic and forms corrosive crystals that abrade tabletting machinery and complicate industrial‑scale solid dosage manufacture, whereas metformin glycinate is reported to be less hygroscopic and more stable, directly improving formulation reliability and production scalability [1]. These pharmacokinetic, pharmacodynamic, and physicochemical divergences have been validated in both preclinical hepatocyte models and randomized clinical trials, confirming that the two salts are neither pharmacokinetically nor pharmacodynamically interchangeable [2].

Quantitative Differentiation Evidence for Metformin Glycinate (CAS 121369-64-0): Head‑to‑Head Data Against Metformin Hydrochloride and Placebo


Head‑to‑Head Clinical Trial: Superior Inflammatory Mediator Modulation and Safety Profile vs. Metformin Hydrochloride in T2DM Patients

In the 12‑month COMET randomized, double‑blind, multicenter trial (NCT01386671) directly comparing metformin glycinate (2,101.2 mg/day, n=102) with metformin hydrochloride (1,700 mg/day, n=101), both groups achieved similar reductions in HbA1c; however, a significantly greater proportion of patients in the metformin glycinate arm attained the HbA1c target of <7% (p=0.030) [1]. At 6 months, 91% of metformin glycinate‑treated patients reached normal leptin levels compared with only 76% in the hydrochloride group (p=0.022), and the glycinate arm demonstrated a greater decrease in insulin resistance as assessed by QUICK index (p=0.040) [1]. Critically, the metformin glycinate group experienced significantly fewer treatment‑emergent adverse events (p=0.03), indicating a superior overall safety profile [1].

Type 2 Diabetes Mellitus Inflammatory Mediators Clinical Safety

In Vitro Mechanistic Head‑to‑Head: Faster AMPK Activation and Stronger Glucose Output Suppression in Diabetic Hepatocytes vs. Metformin Hydrochloride

A direct comparative in vitro study assessed metformin glycinate versus metformin hydrochloride in primary hepatocytes from non‑diabetic C57/Bl6 mice and obese/diabetic db/db mice, as well as in human hepatocytes. Both salts were equally potent in reducing basal and glucagon‑induced glucose production and mRNA levels of gluconeogenic enzymes (Pck1 and G6pc) [1]. However, AMPK phosphorylation and its downstream substrate acetyl‑CoA carboxylase (ACC) occurred faster in hepatocytes treated with metformin glycinate, and a stronger reduction in glucagon‑induced glucose output was observed specifically in diabetic db/db mouse hepatocytes [1]. Furthermore, insulin sensitization as measured by AKT phosphorylation at Ser473 was enhanced in db/db mouse and human hepatocytes pre‑treated with metformin glycinate, demonstrating superior insulin‑sensitizing activity selectively in the insulin‑resistant state [1].

AMPK Signaling Hepatic Glucose Production Insulin Resistance

Placebo‑Controlled Efficacy: Statistically Significant HbA1c Reduction of 1.0% in Drug‑Naive T2DM Patients

A randomized, double‑blind, placebo‑controlled trial in 20 drug‑naive T2DM patients evaluated metformin glycinate (1,050.6 mg once daily for one month, then twice daily for a second month). HbA1c decreased significantly from 8.0±0.7% to 7.1±0.9% (p=0.008) in the metformin glycinate group, whereas the placebo group showed no change (7.7±0.6% to 7.6±0.5%; p=0.959) [1]. The net between‑group difference in HbA1c change was −1.0±0.5% for metformin glycinate versus 0.0±0.7% for placebo (p=0.004), and 60% of metformin glycinate‑treated patients achieved a clinically meaningful HbA1c reduction of ≥1% compared with 0% in the placebo arm (p=0.02) [1].

Glycemic Control HbA1c Reduction Drug‑Naive T2DM

SARS‑CoV‑2 Viral Load Reduction to Undetectable in 3.3 Days: Metformin Glycinate Phase IIb Clinical Trial vs. Placebo

In an adaptive, two‑arm, randomized, double‑blind, multicenter Phase IIb clinical trial, metformin glycinate (620 mg twice daily) significantly shortened the time to negative SARS‑CoV‑2 viral load compared with placebo (3.3±2.16 days vs. 5.6±0.89 days; p=0.029) [1]. The proportion of patients achieving negative viral load within 3.3 days was 40% in the metformin glycinate group versus 0% in the placebo group (p=0.043) [1]. In vitro, metformin glycinate inhibited SARS‑CoV‑2 viral replication in Vero E6 cells after 48 hours of exposure without cytotoxicity at doses up to 100 µM, and increased cell survival following exposure to variants of interest including alpha, delta, and epsilon [1].

SARS-CoV-2 Antiviral Activity Viral Load Reduction

Physicochemical Manufacturing Advantages: Reduced Hygroscopicity and Non‑Corrosive Properties vs. Metformin Hydrochloride

Metformin hydrochloride is explicitly described in the patent literature as hygroscopic, which hinders industrial handling for the preparation of solid compositions; in its solid form it forms corrosive crystals that wear tabletting machinery, and the acid it generates causes gastric disorders with prolonged use [1]. Metformin glycinate, by contrast, is reported to be more stable and less hygroscopic, facilitating handling and solid composition preparation [2]. Pharmacokinetically, metformin glycinate reaches higher maximum plasma concentrations than metformin hydrochloride and sustains those levels for 3–4 hours following oral intake before gradually declining over 10 hours, a profile particularly advantageous for addressing postprandial hyperglycemia [1].

Pharmaceutical Manufacturing Solid Dosage Formulation Hygroscopicity

Evidence‑Backed Research and Industrial Application Scenarios for Metformin Glycinate (CAS 121369-64-0)


Type 2 Diabetes Clinical Trials Requiring Superior Inflammatory Mediator Modulation

Based on the COMET head‑to‑head trial demonstrating that metformin glycinate normalizes leptin in 91% of patients at 6 months (vs. 76% for metformin hydrochloride, p=0.022), improves insulin resistance (QUICK index, p=0.040), and reduces treatment‑emergent adverse events (p=0.03) [1], metformin glycinate is the preferred biguanide salt for clinical protocols in which inflammatory mediator endpoints and tolerability are co‑primary outcomes alongside glycemic control.

Preclinical Diabetes Models Requiring Rapid AMPK Activation and Enhanced Insulin Sensitization in Insulin‑Resistant Tissue

The direct comparative hepatocyte study by Rada et al. (2019) demonstrated that metformin glycinate activates AMPK and phosphorylates ACC more rapidly than metformin hydrochloride, and produces a stronger reduction in glucagon‑induced glucose output selectively in diabetic db/db mouse hepatocytes, with enhanced AKT‑mediated insulin sensitization [2]. This supports the compound's preferential use in preclinical T2DM and obesity models where rapid-onset AMPK signaling and insulin sensitization in the diabetic state are critical experimental readouts.

SARS‑CoV‑2 and Coronavirus Antiviral Research Programs

The Phase IIb clinical trial by Ventura‑López et al. (2022) established that metformin glycinate reduces time to negative SARS‑CoV‑2 viral load from 5.6 to 3.3 days (p=0.029), with 40% of treated patients achieving undetectable virus within 3.3 days versus 0% on placebo (p=0.043), and in vitro activity confirmed against alpha, delta, and epsilon variants without cytotoxicity up to 100 µM [3]. This positions metformin glycinate as a candidate for antiviral research programs targeting SARS‑CoV‑2 and potentially other coronaviruses, a therapeutic application not established for metformin hydrochloride.

Pharmaceutical Formulation Development Requiring a Non‑Hygroscopic Biguanide Salt for Solid Dosage Manufacturing

As documented in US Patent RE46496 E, metformin hydrochloride is hygroscopic and forms corrosive crystals that abrade tabletting equipment, complicating industrial‑scale solid dosage manufacture [4]. Metformin glycinate exhibits reduced hygroscopicity and improved stability, enabling more reliable direct compression, reduced machinery wear, and better batch consistency in tablet and capsule production, while additionally providing more rapid absorption and higher plasma concentrations that may support lower‑dose or modified‑release formulation strategies [4].

Quote Request

Request a Quote for 2-aminoacetic acid;2-carbamimidoyl-1,1-dimethylguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.